molecular formula C18H33NaO7S B14341622 Sodium 1-(dodecyloxy)-4-ethoxy-1,4-dioxobutane-2-sulfonate CAS No. 103900-46-5

Sodium 1-(dodecyloxy)-4-ethoxy-1,4-dioxobutane-2-sulfonate

Cat. No.: B14341622
CAS No.: 103900-46-5
M. Wt: 416.5 g/mol
InChI Key: LEFSVRAJVANTAL-UHFFFAOYSA-M
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Description

Sodium 1-(dodecyloxy)-4-ethoxy-1,4-dioxobutane-2-sulfonate is a synthetic organic compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the solubility of hydrophobic substances in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-(dodecyloxy)-4-ethoxy-1,4-dioxobutane-2-sulfonate typically involves the reaction of dodecanol with ethylene oxide to form dodecyloxyethanol. This intermediate is then reacted with maleic anhydride to produce the corresponding ester. The final step involves sulfonation of the ester with sodium bisulfite under controlled conditions to yield the desired compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Sodium 1-(dodecyloxy)-4-ethoxy-1,4-dioxobutane-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 1-(dodecyloxy)-4-ethoxy-1,4-dioxobutane-2-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of Sodium 1-(dodecyloxy)-4-ethoxy-1,4-dioxobutane-2-sulfonate is its ability to reduce surface tension and form micelles. The hydrophobic tail interacts with non-polar substances, while the hydrophilic head interacts with water, allowing the compound to solubilize hydrophobic molecules in aqueous solutions. This property is crucial in its applications as a surfactant and emulsifying agent .

Comparison with Similar Compounds

    Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar properties but different molecular structure.

    Sodium laureth sulfate (SLES): Commonly used in personal care products, known for its foaming properties.

    Sodium lauryl sulfate (SLS): Similar to SDS but with a shorter ethoxy chain.

Uniqueness: Sodium 1-(dodecyloxy)-4-ethoxy-1,4-dioxobutane-2-sulfonate is unique due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring both solubilization and emulsification .

Properties

CAS No.

103900-46-5

Molecular Formula

C18H33NaO7S

Molecular Weight

416.5 g/mol

IUPAC Name

sodium;1-dodecoxy-4-ethoxy-1,4-dioxobutane-2-sulfonate

InChI

InChI=1S/C18H34O7S.Na/c1-3-5-6-7-8-9-10-11-12-13-14-25-18(20)16(26(21,22)23)15-17(19)24-4-2;/h16H,3-15H2,1-2H3,(H,21,22,23);/q;+1/p-1

InChI Key

LEFSVRAJVANTAL-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(CC(=O)OCC)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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